molecular formula C22H20ClFN2O2 B1677310 Unii-ZH8cpx4ynb CAS No. 895169-20-7

Unii-ZH8cpx4ynb

Cat. No.: B1677310
CAS No.: 895169-20-7
M. Wt: 398.9 g/mol
InChI Key: ZBQMTQGDBFZUBG-NRFANRHFSA-N
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Description

ONO-2952 is a novel and selective inhibitor of translocator protein 18 kDa. It has shown potential in reducing stress-induced defecation and visceral hyperalgesia in rat models. This compound is being investigated for its efficacy and safety in treating irritable bowel syndrome with diarrhea .

Preparation Methods

ONO-2952 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of a spirocyclic structure, which is a key feature of ONO-2952. The reaction conditions include controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods involve scaling up these reactions while ensuring the purity and yield of the compound .

Chemical Reactions Analysis

ONO-2952 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ONO-2952 can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

ONO-2952 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the translocator protein 18 kDa and its role in various biological processes. In biology, ONO-2952 is used to investigate the effects of stress on the brain and gastrointestinal system. In medicine, it is being explored as a potential treatment for irritable bowel syndrome with diarrhea and other stress-related disorders. In industry, ONO-2952 is used in the development of new drugs and therapeutic agents .

Mechanism of Action

ONO-2952 exerts its effects by selectively inhibiting the translocator protein 18 kDa. This protein is involved in the regulation of neurosteroid production and noradrenaline release in the brain. By inhibiting this protein, ONO-2952 reduces the stress-induced accumulation of neurosteroids and noradrenaline, thereby alleviating stress-related symptoms. The molecular targets and pathways involved include the translocator protein 18 kDa and the noradrenergic system .

Comparison with Similar Compounds

ONO-2952 is unique in its high selectivity for the translocator protein 18 kDa compared to other receptors, transporters, ion channels, and enzymes. Similar compounds include other translocator protein 18 kDa antagonists, such as XBD-173 and PK11195. ONO-2952 has shown greater selectivity and potency in inhibiting the translocator protein 18 kDa, making it a promising candidate for further research and development .

Properties

895169-20-7

Molecular Formula

C22H20ClFN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

1-[(1S)-1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone

InChI

InChI=1S/C22H20ClFN2O2/c1-12(27)26-11-22(8-9-22)19-18-15(24)4-3-5-16(18)25-20(19)21(26)14-7-6-13(23)10-17(14)28-2/h3-7,10,21,25H,8-9,11H2,1-2H3/t21-/m0/s1

InChI Key

ZBQMTQGDBFZUBG-NRFANRHFSA-N

Isomeric SMILES

CC(=O)N1CC2(CC2)C3=C([C@@H]1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F

SMILES

CC(=O)N1CC2(CC2)C3=C(C1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F

Canonical SMILES

CC(=O)N1CC2(CC2)C3=C(C1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-((1S)-1-(4-chloro-2-methoxyphenyl)-5-fluoro-1,9-dihydrospiro(beta-carboline-4,1'-cyclopropan)-2(3H)-yl)ethanone
ONO-2952

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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